(R)-(-)-1,3-辛二醇

描述

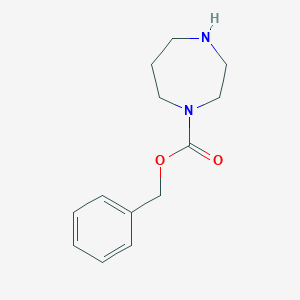

(R)-(-)-1,3-Nonanediol is a chiral building block that has gained significant attention in the scientific community due to its unique properties. It is a colorless liquid with a molecular formula of C9H20O2 and a molecular weight of 160.25 g/mol. This compound is widely used in the synthesis of various organic compounds due to its chiral nature, making it an essential component in the pharmaceutical and chemical industries.

科学研究应用

光学分辨率和合成:(R)-(-)-1,3-辛二醇已成功用于对消旋薄荷酮进行光学分辨,这是有机合成中重要的过程(Kula, Quang, & Smigielski, 2001)。

生物技术生产:该化合物参与了从CO2生产增值产品的生物技术生产过程,例如在工程杯形假单胞菌H16以自养方式生产(R)-1,3-丁二醇中的应用(Gascoyne et al., 2021)。

化学催化:在化学催化领域,氧化铼修饰的硅胶载体上的铱纳米颗粒已被用于催化甘油直接氢解为1,3-丙二醇,展示了(R)-(-)-1,3-辛二醇在促进化学反应中的作用(Nakagawa et al., 2010)。

微生物工程:经过改造的酿酒酵母和大肠杆菌菌株展示了(R)-(-)-1,3-辛二醇在从葡萄糖和半乳糖生产对映纯化学品中的应用,这对制药和工业化合物非常有用(Lian, Chao, & Zhao, 2014) (Kataoka et al., 2014)。

工业应用:该化合物在各种工业应用中发挥着重要作用,包括生产可生物降解的塑料、薄膜、溶剂、粘合剂、清洁剂、化妆品和药品,突显了它在不同领域的多功能性(Kaur, Srivastava, & Chand, 2012)。

分析化学:它还被用于分析化学中,例如在苹果汁中确定总1,3-辛二醇的含量(Díaz Llorente et al., 2010)。

催化过程:该化合物参与了从可再生甘油高效生产的催化过程,影响了可持续化学生产领域的市场竞争力(Ruy et al., 2020)。

微生物生产效率:对细菌菌株进行基因工程以实现高效生产1,3-丙二醇展示了它在增强微生物生产过程中商业产品的重要性(Yang et al., 2018)。

作用机制

Target of Action

The primary targets of ®-(-)-1,3-Nonanediol are currently unknown. This compound is a chiral molecule, which means it may interact with biological targets in a stereo-specific manner

Mode of Action

As a diol, it may potentially interact with biological targets through hydrogen bonding or other types of molecular interactions . The stereochemistry of the molecule could also influence its interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by ®-(-)-1,3-Nonanediol are currently unknown. Given its structure, it may potentially be involved in lipid metabolism or other pathways involving alcohols

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Result of Action

The molecular and cellular effects of ®-(-)-1,3-Nonanediol’s action are currently unknown. Given its potential role in lipid metabolism, it may have effects on cell membrane composition or other lipid-dependent cellular processes .

Action Environment

The action, efficacy, and stability of ®-(-)-1,3-Nonanediol may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules that can interact with ®-(-)-1,3-Nonanediol .

属性

IUPAC Name |

(3R)-nonane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNJFUJNEYIYRZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370371 | |

| Record name | (R)-(-)-1,3-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121541-65-9 | |

| Record name | (R)-(-)-1,3-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method described in the paper "CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL"?

A1: The paper outlines a novel approach for synthesizing (R)-(-)-1,3-Nonanediol from methyl ricinoleate. [] This method is considered "convenient" due to its use of readily available starting materials and a relatively straightforward procedure involving ozonolysis and electrochemical reduction. This is significant as it offers a potentially more efficient and scalable alternative to previously existing synthesis routes.

Q2: What is the practical application of (R)-(-)-1,3-Nonanediol as highlighted in the research?

A2: The research demonstrates that (R)-(-)-1,3-Nonanediol can be successfully employed for the optical resolution of racemic menthone. [] Optical resolution is crucial for obtaining enantiomerically pure compounds, which is particularly important in pharmaceutical and fragrance industries where different enantiomers can exhibit distinct biological activities or olfactory properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)